molecular formula C22H18ClN3O B11130538 2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B11130538
M. Wt: 375.8 g/mol
InChI Key: LAXPFJQYCXDLQV-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Benzylation: The benzimidazole core is then benzylated using benzyl halides in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the benzylated benzimidazole with 3-chlorophenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide is unique due to the presence of the 3-chlorophenyl group, which may impart specific biological activities or chemical properties that differ from its analogs.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C22H18ClN3O/c23-17-9-6-10-18(14-17)24-22(27)15-26-20-12-5-4-11-19(20)25-21(26)13-16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,24,27)

InChI Key

LAXPFJQYCXDLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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